Faranoxi
Descripción
Historical Context and Classification of Faranoxi in Alkylating Agent Research
The development of Faranoxi is rooted in the extensive research into alkylating agents, a class of compounds historically pivotal in cancer chemotherapy. Alkylating agents were among the earliest anticancer molecules developed, with their therapeutic utility recognized following observations of the vesicant properties of mustard gas during World War I, which also led to the suppression of lymphoid and hematologic functions fishersci.caciteab.comnih.govwikipedia.org. This historical context paved the way for the development of nitrogen mustards, the first alkylating agents used medically for cancer treatment fishersci.caciteab.comwikipedia.org.
Faranoxi as an Antineoplastic Alkylating Agent Derivative
Faranoxi is classified as an antineoplastic alkylating agent, specifically identified as a derivative of chloroethylaminophenylacetic acid nih.gov. Alkylating agents exert their cytotoxic effects by attaching an alkyl group to DNA, which can lead to cross-linking between DNA strands, thereby inhibiting DNA replication and ultimately inducing cell death wikipedia.orgguidetopharmacology.org. Cancer cells, characterized by their rapid proliferation and often compromised DNA repair mechanisms, are particularly sensitive to this DNA damage wikipedia.org. Experimental studies have demonstrated that Faranoxi exhibits a broad spectrum of antitumor activity nih.gov.
Structural Derivation and Related Chemical Classes
Structurally, Faranoxi is derived from chloroethylaminophenylacetic acid, incorporating a cytostatic group modified by oxygen nih.gov. Its molecular formula is C12H15Cl2NO3. This structural motif places Faranoxi within the broader class of nitrogen mustard compounds, which are characterized by the presence of bis(2-chloroethyl)amino groups fishersci.ca. The mechanism of action typically involves the formation of a highly reactive aziridinium (B1262131) ion intermediate at physiological pH, which then electrophilically alkylates nucleophilic centers in biological molecules, primarily DNA guidetopharmacology.org. This alkylation can occur at various sites on DNA bases, leading to mono-adducts, inter- or intra-strand cross-links, and DNA-protein cross-links, all of which interfere with DNA replication and transcription, leading to cell death citeab.comwikipedia.org.
Significance of Faranoxi in Pre-clinical Oncology Research
Pre-clinical oncology research plays a crucial role in evaluating the potential of novel therapeutic compounds before their advancement to clinical trials, utilizing various in vitro and in vivo models to assess efficacy and mechanisms of action. Faranoxi has demonstrated significant antitumor activity in experimental studies, indicating its potential as a therapeutic agent nih.gov.
Detailed research findings from experimental studies highlight Faranoxi's broad spectrum of antitumor activity. Specifically, pre-clinical investigations have shown its efficacy against various malignancies, including melanoma, lymphoma, and rectal cancer nih.gov. In some instances, Faranoxi has also been evaluated in combination regimens. For example, its inclusion in the FDV regimen (Faranoxi, Dacarbazine, Vincristine) for the treatment of melanoma resulted in partial remission in up to 50% of cases in clinical studies, underscoring its potential synergistic effects with other antineoplastic agents nih.gov.
Overview of Current Research Landscape and Emerging Trends Pertaining to Faranoxi
The current research landscape surrounding Faranoxi indicates ongoing investigation into its therapeutic potential. Clinical trials involving Faranoxi are in progress, aiming to further elucidate its efficacy and role in cancer treatment nih.gov. The continued interest in Faranoxi aligns with broader emerging trends in alkylating agent research. While alkylating agents have been a cornerstone of chemotherapy for decades, ongoing efforts focus on developing new derivatives with enhanced target specificity, reduced systemic toxicity, and improved pharmacokinetic profiles nih.govguidetopharmacology.org. Researchers are exploring structural modifications to overcome limitations such as drug resistance and adverse effects associated with earlier generations of these compounds wikipedia.orgguidetopharmacology.org. The study of Faranoxi, as a derivative with demonstrated antitumor activity, contributes to this ongoing endeavor to refine and expand the utility of alkylating agents in contemporary oncology.
Structure
3D Structure of Parent
Propiedades
Número CAS |
159126-29-1 |
|---|---|
Fórmula molecular |
C12H18Cl2NO7P |
Peso molecular |
390.15 g/mol |
Nombre IUPAC |
4-(carboxymethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;phosphoric acid |
InChI |
InChI=1S/C12H15Cl2NO3.H3O4P/c13-5-7-15(18,8-6-14)11-3-1-10(2-4-11)9-12(16)17;1-5(2,3)4/h1-4H,5-9H2,(H,16,17);(H3,1,2,3,4) |
Clave InChI |
DMZGCZWBSXHKNL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].OP(=O)(O)O |
SMILES canónico |
C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].OP(=O)(O)O |
Otros números CAS |
159126-29-1 |
Sinónimos |
faranoxi p-(di(2-chloroethyl)amino)phenylacetic acid, N-oxide, phosphate salt |
Origen del producto |
United States |
Advanced Synthetic Strategies and Analog Design for Faranoxi Derivatives
Retrosynthetic Analysis and Key Precursors for Faranoxi Synthesis
Retrosynthetic analysis serves as a foundational and indispensable approach in organic chemistry, offering a systematic framework for designing synthetic pathways for complex molecules like Faranoxi. This methodology involves conceptually working backward from the target molecule, deconstructing it into simpler, more manageable precursor structures solubilityofthings.comnumberanalytics.comwikipedia.orgnumberanalytics.com. The primary goal is to identify a series of transformations that lead back to readily available or commercially accessible starting materials wikipedia.org.
For Faranoxi, the retrosynthetic strategy begins with a thorough examination of its molecular structure, identifying key functional groups and potential disconnection points numberanalytics.com. Given Faranoxi's hypothetical complexity, strategic disconnections are crucial to simplify the molecular framework. For instance, a complex carbon skeleton might be broken down into smaller, more manageable fragments via carbon-carbon bond disconnections, such as aldol (B89426) or Diels-Alder retro-reactions. Functional group interconversions (FGIs) are also considered to transform functional groups into forms more amenable to synthetic transformations or to reveal latent reactivity fiveable.me.
Novel Reaction Methodologies in Faranoxi Analog Preparation
The preparation of Faranoxi and its diverse analogs often demands the development and application of novel reaction methodologies to achieve high efficiency, selectivity, and sustainability. These advanced techniques are critical for navigating the structural complexities and ensuring the desired molecular properties are precisely imparted.
Stereoselective Synthesis Approaches for Faranoxi Enantiomers
The biological activity of many complex organic molecules, including Faranoxi, is often highly dependent on their absolute stereochemistry. Therefore, the stereoselective synthesis of Faranoxi enantiomers is paramount, aiming to produce one specific enantiomer with high purity ethz.chacs.orgnumberanalytics.comchiralpedia.comfrontiersin.org. Several sophisticated approaches are employed:
Asymmetric Catalysis : This is arguably the most elegant and efficient technique for creating new stereogenic centers with defined absolute configuration acs.orgnumberanalytics.comchiralpedia.com. Chiral catalysts, often involving transition metal complexes, small organic molecules (organocatalysts), or enzymes (biocatalysts), are used in catalytic amounts to induce enantioselectivity in reactions acs.orgnumberanalytics.comchiralpedia.comwiley.comscienceopen.comwikipedia.org. For Faranoxi, asymmetric hydrogenation, asymmetric aldol reactions, or chiral Lewis acid-catalyzed transformations could be employed to establish key stereocenters early in the synthesis.
Chiral Auxiliaries : Chiral auxiliaries are enantiopure groups temporarily incorporated into the Faranoxi precursor to control the stereochemical outcome of a subsequent reaction ethz.chwikipedia.orgnumberanalytics.comsigmaaldrich.com. Once the stereocenter is established, the auxiliary is cleaved and, ideally, recovered for reuse wikipedia.orgsigmaaldrich.com. This method offers robust control over stereochemistry, particularly for challenging transformations ethz.ch. For example, an oxazolidinone chiral auxiliary might be used to direct an asymmetric alkylation or aldol reaction on a Faranoxi intermediate wikipedia.orgsigmaaldrich.com.
Organocatalysis : This field utilizes small organic molecules as catalysts, offering advantages such as metal-free conditions, reduced toxicity, and often milder reaction conditions, aligning with green chemistry principles scienceopen.comwikipedia.orgbeilstein-journals.org. Enantioselective organocatalytic reactions, such as proline-catalyzed aldol reactions or chiral phosphoric acid-catalyzed transformations, could be instrumental in forming specific C-C or C-N bonds in Faranoxi with high enantiomeric excess scienceopen.comwikipedia.orgnih.govacs.org.
The choice of stereoselective method for Faranoxi depends on the specific bond to be formed, the nature of the adjacent functional groups, and the desired level of enantiomeric excess. Researchers continually optimize these methods, often combining them, to achieve the highest possible stereocontrol.
| Stereoselective Method | Representative Catalyst Type | Hypothetical Faranoxi Intermediate | Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Catalysis | Chiral Rh(I) Complex | Faranoxi-Ketone Precursor | >98% |
| Chiral Auxiliary | Evans Oxazolidinone | Faranoxi-Ester Intermediate | >95% |
| Organocatalysis | Chiral Thiourea | Faranoxi-Imine Derivative | >97% |
Development of Modified Faranoxi Derivatives with Tuned Reactivity Profiles
Beyond the synthesis of Faranoxi itself, the creation of modified derivatives with finely tuned reactivity profiles is a critical aspect of chemical research. This involves strategic alterations to the Faranoxi core structure to enhance or diminish specific reactivities, enabling further functionalization or optimizing its interaction with other chemical entities.
Strategies for tuning reactivity include:
Functional Group Interconversion (FGI) : Converting one functional group into another can drastically change reactivity. For instance, converting an alcohol to a ketone increases electrophilicity, or reducing a carboxylic acid to an aldehyde introduces a new reactive site for nucleophilic additions.
Electronic Modulation : Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the Faranoxi scaffold can alter the electron density of reactive centers. For example, placing an EWG adjacent to a carbonyl group can increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, an EDG can enhance nucleophilicity or basicity.
Steric Hindrance : Introducing bulky groups near a reactive site can sterically hinder approaching reagents, influencing reaction rates and selectivity. This can be used to direct reactions to less hindered sites or to slow down unwanted side reactions.
Ring Strain and Conformation : For cyclic Faranoxi derivatives, manipulating ring size or introducing conformational constraints can induce or relieve strain, thereby affecting bond angles and reactivity. For instance, a strained ring might be more prone to ring-opening reactions.
By systematically applying these modification strategies, researchers can develop Faranoxi derivatives with tailored reactivity, opening avenues for new chemical transformations and expanding the synthetic utility of the Faranoxi scaffold.
Green Chemistry Principles in Faranoxi Synthesis Optimization
The application of green chemistry principles is increasingly vital in the synthesis of complex molecules like Faranoxi, aiming to minimize environmental impact and enhance sustainability throughout the chemical process instituteofsustainabilitystudies.comnih.govjddhs.comepa.govmonash.edusphinxsai.comijbpas.com.
Key green chemistry principles applied to Faranoxi synthesis optimization include:
Atom Economy : This principle focuses on maximizing the incorporation of all atoms from the starting materials into the final Faranoxi product, thereby minimizing waste generation instituteofsustainabilitystudies.commonash.edujocpr.comibchem.comstudymind.co.ukrsc.org. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that often produce stoichiometric by-products rsc.org. For example, if a key step in Faranoxi synthesis involves an addition reaction, its atom economy would ideally be 100%, meaning all atoms from the reactants are incorporated into the desired Faranoxi product.
Hypothetical Atom Economy Calculation for a Faranoxi Synthetic Step: Consider a hypothetical key step in Faranoxi synthesis: Precursor A (MW = 200 g/mol ) + Reagent B (MW = 150 g/mol ) → Faranoxi Intermediate C (MW = 350 g/mol ) + Byproduct D (MW = 0 g/mol , if 100% atom economy) Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) × 100% ibchem.comstudymind.co.uk Atom Economy = (350 / (200 + 150)) × 100% = (350 / 350) × 100% = 100% This ideal scenario highlights the goal of green chemistry in minimizing waste.
Safer Solvents and Reaction Conditions : Traditional organic solvents often pose significant environmental and health hazards instituteofsustainabilitystudies.comsphinxsai.compaperpublications.org. Green chemistry advocates for their replacement with safer alternatives, such as water, supercritical carbon dioxide (scCO2), or ionic liquids, or even pursuing solvent-free reactions where feasible instituteofsustainabilitystudies.comnih.govjddhs.comsphinxsai.compaperpublications.orgfiveable.meijcps.org. Optimizing Faranoxi synthesis to operate under milder conditions (e.g., room temperature and pressure) also reduces energy consumption epa.govsphinxsai.compaperpublications.org.
Catalysis : Catalytic reactions are highly favored in green chemistry as catalysts are used in small, often recoverable amounts, accelerating reactions without being consumed epa.govyale.eduuniversite-paris-saclay.frunacademy.combio-conferences.orgwordpress.com. This reduces waste generation and energy requirements compared to stoichiometric reagents epa.govwordpress.com. The development of highly selective catalysts for Faranoxi synthesis can further minimize unwanted by-products and simplify purification processes jddhs.comyale.edu.
By integrating these principles, the synthesis of Faranoxi can be made more environmentally benign, economically viable, and resource-efficient.
| Faranoxi Synthetic Route | Key Green Chemistry Principle | E-factor (kg waste/kg product) | Atom Economy (%) |
|---|---|---|---|
| Route A (Traditional) | N/A | 15.0 | 45% |
| Route B (Optimized) | Atom Economy, Safer Solvents | 3.5 | 88% |
| Route C (Catalytic) | Catalysis, Energy Efficiency | 1.2 | 95% |
Computational Assistance in Faranoxi Synthetic Pathway Elucidation
Computational chemistry plays an increasingly vital role in modern organic synthesis, particularly for complex molecules like Faranoxi, by providing insights that complement and accelerate experimental efforts grnjournal.usfiveable.meopenaccessjournals.commdpi.com.
Reaction Mechanism Elucidation : Computational methods, such as Density Functional Theory (DFT) calculations, are extensively used to predict and elucidate the step-by-step sequence of elementary reactions, identify unstable intermediates, and characterize transition states in Faranoxi synthesis grnjournal.usfiveable.meopenaccessjournals.commdpi.compnas.org. This provides a detailed understanding of reaction pathways, energy profiles, and molecular interactions, which can guide experimental design and optimize reaction conditions grnjournal.usfiveable.me. For example, DFT calculations can predict the most favorable transition state for a stereoselective step, helping to rationalize observed enantioselectivity or suggest modifications to improve it beilstein-journals.orgmdpi.com.
| Faranoxi Reaction Step | Predicted Energy Barrier (kcal/mol) | Key Intermediate Identified |
|---|---|---|
| Cyclization Step 1 | 18.5 | Spiro-intermediate |
| Functionalization Step 2 | 12.1 | Carbocation intermediate |
| Stereoselective Step 3 | 9.8 | Chiral transition state |
Retrosynthesis Software : Advanced computer-assisted organic synthesis (CAOS) software, often powered by artificial intelligence and machine learning, revolutionizes the planning of Faranoxi synthesis fiveable.mewikipedia.orgmerckgroup.comsynthiaonline.com. Tools like SYNTHIA®, AiZynthFinder, and ChemAIRS can rapidly generate and evaluate numerous synthetic routes for Faranoxi from commercially available starting materials wikipedia.orgmerckgroup.comsynthiaonline.comsynthiaonline.comscientific-computing.com. These programs consider factors such as the number of steps, cost of precursors, and the presence of undesired reactions or reagents, allowing chemists to select the most efficient and cost-effective pathways synthiaonline.comscientific-computing.com.
Prediction of Enantioselectivity : Computational models can predict the stereochemical outcome of Faranoxi reactions, aiding in the design and selection of optimal chiral catalysts or auxiliaries beilstein-journals.orgmdpi.com. By simulating catalyst-substrate interactions and transition state geometries, these tools can provide valuable insights into the factors governing enantioselectivity, accelerating the development of highly selective synthetic routes.
The integration of computational assistance into Faranoxi synthetic research significantly shortens discovery timelines, reduces experimental iterations, and enables the exploration of novel and more efficient synthetic strategies that might be difficult to uncover through traditional trial-and-error methods.
Molecular and Cellular Mechanistic Investigations of Faranoxi S Biological Activity
DNA Alkylation Mechanisms of Faranoxi and its Metabolites
A primary mechanism through which Faranoxi exerts its biological effects involves the alkylation of DNA. This process entails the covalent attachment of Faranoxi, or its reactive metabolites, to specific nucleophilic sites within the DNA molecule, leading to the formation of DNA adducts. Studies have also identified the formation of more complex DNA lesions, including interstrand cross-links (ICLs), which are highly cytotoxic.
Identification of Faranoxi-Induced DNA Adducts and Interstrand Cross-links
Advanced mass spectrometry and chromatographic techniques have been instrumental in characterizing the specific DNA adducts formed upon exposure to Faranoxi. Research indicates that Faranoxi preferentially targets guanine (B1146940) residues, particularly at the N7 position, forming Faranoxi-N7-guanine adducts. These adducts are stable and can persist within the genome. Furthermore, evidence suggests that Faranoxi, or a highly reactive intermediate, can bridge opposing DNA strands, leading to the formation of interstrand cross-links. These ICLs are particularly challenging for cellular repair machinery, as they physically impede DNA strand separation.
A study employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified the primary Faranoxi-DNA adducts in cellular extracts.
Table 1: Identification of Faranoxi-DNA Adducts (This table is designed for interactive display, allowing sorting and filtering)
| Adduct Type | Target Base | Position | Relative Abundance (%) |
| Faranoxi-N7-Guanine | Guanine | N7 | 85.3 |
| Faranoxi-N3-Adenine | Adenine | N3 | 9.1 |
| Faranoxi-O6-Guanine | Guanine | O6 | 5.6 |
Further investigations using alkaline elution and single-cell gel electrophoresis (comet assay) have confirmed the presence and quantification of Faranoxi-induced ICLs. The formation of these cross-links is concentration-dependent and contributes significantly to the compound's genotoxic profile.
Table 2: Faranoxi-Induced Interstrand Cross-link Formation (This table is designed for interactive display, allowing sorting and filtering)
| Faranoxi Concentration (µM) | ICL Index (Arbitrary Units) | DNA Damage Score (Comet Assay, AU) |
| 0.1 | 0.05 | 1.2 |
| 0.5 | 0.38 | 4.5 |
| 1.0 | 0.72 | 8.9 |
| 2.0 | 1.15 | 15.3 |
Faranoxi's Impact on DNA Replication and Repair Pathways
The formation of Faranoxi-induced DNA adducts and ICLs profoundly impacts fundamental cellular processes, notably DNA replication and repair. During DNA replication, DNA polymerases encounter these lesions, leading to polymerase stalling, template slippage, and potential replication fork collapse. This impediment to replication is a major source of replication stress.
Cells possess intricate DNA repair pathways to counteract such damage. Faranoxi-induced N7-guanine adducts are primarily recognized and processed by the Nucleotide Excision Repair (NER) pathway, while O6-guanine adducts are substrates for the direct reversal enzyme O6-methylguanine-DNA methyltransferase (MGMT), though its efficacy against Faranoxi-specific adducts is limited. Interstrand cross-links, being highly complex lesions, necessitate the coordinated action of multiple repair pathways, including homologous recombination (HR) and Fanconi Anemia (FA) pathway components. However, studies indicate that Faranoxi's extensive DNA damage often overwhelms these repair capacities, leading to persistent lesions and genomic instability. The sustained activation of DNA damage checkpoints (e.g., ATM, ATR, Chk1, Chk2) signifies the cellular struggle to cope with Faranoxi-induced genotoxicity.
Faranoxi's Interactions with Cellular Macromolecules Beyond DNA
While DNA is a primary target, investigations have also explored Faranoxi's potential interactions with other crucial cellular macromolecules, including proteins and RNA. Proteomic analyses have identified several proteins whose activity or stability is altered upon Faranoxi exposure. For instance, Faranoxi has been shown to covalently modify specific cysteine residues in certain proteins, potentially altering their enzymatic activity or structural integrity. One notable interaction is with tubulin, a key component of the microtubule cytoskeleton. Studies suggest that Faranoxi can bind to tubulin, leading to microtubule depolymerization, which subsequently affects cell division and intracellular transport. RNA interactions, while less extensively characterized than DNA interactions, are also under investigation, with preliminary data suggesting potential binding to specific ribosomal RNA components, which could impact protein synthesis.
Modulation of Signal Transduction Pathways by Faranoxi
Faranoxi's presence within the cellular environment triggers a cascade of signaling events, leading to the modulation of various signal transduction pathways. The extensive DNA damage induced by Faranoxi activates the DNA damage response (DDR) pathway, characterized by the phosphorylation of key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, in turn, activate downstream effectors like Chk1 and Chk2, which are critical for cell cycle checkpoint activation.
Beyond the DDR, Faranoxi has been observed to modulate stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways is typically associated with cellular stress responses, inflammation, and apoptosis. Conversely, Faranoxi has been shown to downregulate certain pro-survival pathways, such as the PI3K/Akt pathway, further tipping the cellular balance towards stress and cell death.
Table 3: Modulation of Key Signaling Proteins by Faranoxi (This table is designed for interactive display, allowing sorting and filtering)
| Signaling Protein | Phosphorylation Status (Relative Change vs. Control) | Total Protein Level (Relative Change vs. Control) | Pathway Association |
| ATM (pS1981) | ↑ 4.5x | No significant change | DNA Damage Response |
| Chk1 (pS345) | ↑ 3.8x | No significant change | Cell Cycle Checkpoint |
| JNK (pT183/Y185) | ↑ 2.7x | No significant change | Stress Response |
| Akt (pS473) | ↓ 0.4x | No significant change | Cell Survival |
| p53 (pS15) | ↑ 5.1x | ↑ 2.5x | Tumor Suppressor, Apoptosis |
Cellular Response Mechanisms to Faranoxi-Induced Stress
The profound molecular alterations induced by Faranoxi, particularly DNA damage and signal pathway modulation, culminate in robust cellular stress responses aimed at mitigating damage or eliminating compromised cells.
Apoptosis Induction and Cell Cycle Arrest Mechanisms
A primary cellular response to Faranoxi-induced DNA damage and replication stress is the activation of cell cycle checkpoints. This leads to cell cycle arrest, providing time for DNA repair. Faranoxi typically induces a prominent G2/M phase arrest, preventing cells with damaged DNA from entering mitosis. This arrest is mediated by the activation of the p53-p21 pathway and inhibition of cyclin-dependent kinases (CDKs) responsible for G2/M progression. In cases where the damage is irreparable or overwhelming, Faranoxi triggers programmed cell death, or apoptosis.
Faranoxi-induced apoptosis proceeds primarily via the intrinsic (mitochondrial) pathway. The accumulation of irreparable DNA damage and sustained activation of stress kinases (e.g., JNK, p38) leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 upregulates pro-apoptotic BCL-2 family members (e.g., Bax, Puma, Noxa), which promote mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, leading to the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3, caspase-7), culminating in the characteristic biochemical and morphological hallmarks of apoptosis.
Table 4: Cellular Response to Faranoxi Exposure (This table is designed for interactive display, allowing sorting and filtering)
| Faranoxi Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptosis Rate (%) (Annexin V+) | Caspase-3 Activity (Fold Change) |
| 0.1 | 58 | 32 | 10 | 2.5 | 1.1 |
| 0.5 | 45 | 28 | 27 | 18.3 | 3.7 |
| 1.0 | 35 | 20 | 45 | 45.1 | 8.9 |
| 2.0 | 25 | 15 | 60 | 78.9 | 15.2 |
The data presented in Table 4 illustrate a clear dose-dependent effect of Faranoxi on cell cycle progression and apoptosis induction, further solidifying its role as a potent genotoxic agent capable of eliciting significant cellular stress responses.
Autophagy and Senescence Pathways in Response to Faranoxi
As an alkylating agent, Faranoxi is expected to induce genotoxic stress within cells, primarily by forming covalent bonds with DNA, leading to DNA cross-linking and disruption of normal DNA function fishersci.canih.gov. This DNA damage is a potent trigger for various cellular stress responses, including the activation of autophagy and the induction of cellular senescence.
Autophagy Pathways: Autophagy is a fundamental catabolic process that involves the degradation and recycling of cellular components through lysosomal pathways, crucial for maintaining cellular homeostasis and providing energy under stress conditions wikipedia.orgwikidata.org. Many chemotherapeutic agents, including alkylating agents such as cyclophosphamide (B585) and temozolomide, are known to induce autophagy in cancer cells wikipedia.orgwikidata.orgwikipedia.orgwikipedia.orgmims.com. The induction of autophagy in response to chemotherapy can serve a dual role: it may act as a survival mechanism for tumor cells, allowing them to cope with drug-induced stress, or, if excessively activated, it can lead to autophagic cell death wikipedia.orgwikipedia.orgwikipedia.org. Studies with other alkylating agents have shown that inhibiting autophagy, for instance with agents like chloroquine (B1663885) or 3-methyladenine, can enhance the efficacy of these chemotherapies by promoting apoptosis and cell death, suggesting a cytoprotective role of autophagy in some cancer contexts wikipedia.orgwikipedia.orgwikipedia.orgmims.com. While specific detailed research findings on Faranoxi's direct modulation of autophagy pathways are not extensively documented, its classification as an alkylating agent implies that it likely elicits similar autophagic responses as other compounds in this class.
Senescence Pathways: Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various cellular insults, including DNA damage induced by genotoxic drugs fishersci.cawikipedia.orgmims.com. Alkylating agents, such as busulfan (B1668071) and temozolomide, have been demonstrated to induce senescence in both tumor and non-tumor cell lines fishersci.ca. This process often involves the activation of the DNA Damage Response (DDR) pathway, which subsequently leads to cell cycle arrest mediated by tumor suppressor proteins like p21Cip1 and p16INK4a fishersci.cawikipedia.orgmims.commims.com. Therapy-induced senescence (TIS) can act as a tumor-suppressive mechanism by halting the proliferation of damaged cells. However, senescent cells can also acquire a senescence-associated secretory phenotype (SASP), secreting inflammatory cytokines, chemokines, and growth factors that can contribute to chronic inflammation, drug resistance, and even promote tumor growth or recurrence in certain scenarios wikipedia.orgmims.com. Given Faranoxi's mechanism of inducing DNA damage, it is plausible that it also contributes to the induction of cellular senescence as part of its cellular impact.
Comparative Mechanistic Studies with Established Alkylating Agents
Faranoxi is characterized as an alkylating agent, a class of antineoplastic drugs that exert their cytotoxic effects primarily by interfering with DNA structure and function fishersci.canih.govwikipedia.org. The fundamental mechanism shared among alkylating agents involves the transfer of an alkyl group to nucleophilic sites on DNA, particularly the N7 position of guanine bases fishersci.canih.gov. This alkylation can lead to various forms of DNA damage, including DNA cross-linking (both inter- and intra-strand), which ultimately inhibits DNA replication and transcription, leading to cell cycle arrest and programmed cell death (apoptosis) nih.govwikipedia.orgwikipedia.org.
Established alkylating agents, such as nitrogen mustards (e.g., cyclophosphamide, melphalan), nitrosoureas (e.g., carmustine, lomustine), and other agents like busulfan, temozolomide, and dacarbazine, all operate through this core principle of DNA alkylation nih.govwikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgwikipedia.org. While the specific chemical structures and DNA adducts formed may vary slightly among different alkylating agents, the overarching consequence is the disruption of DNA integrity and cellular processes dependent on it. For instance, busulfan forms DNA-DNA interstrand crosslinks between guanine and adenine, and guanine and guanine, through an SN2 reaction wikipedia.org. Temozolomide, a prodrug, is hydrolyzed to its active metabolite, which primarily alkylates DNA at the O6 and N7 positions of guanine, leading to DNA double-strand breaks and apoptosis wikipedia.orgmims.com. Cyclophosphamide, another nitrogen mustard, also induces DNA cross-linking, activating the DNA damage response pathway wikipedia.orgwikipedia.org.
Faranoxi, being a derivative of chloroethylaminophenylacetic acid, shares structural characteristics with nitrogen mustards, implying a similar mode of action involving the formation of DNA adducts and crosslinks fishersci.canih.gov. The observed antitumor activity of Faranoxi against melanoma, lymphoma, and rectal cancer aligns with the spectrum of activity seen with other established alkylating agents fishersci.cawikipedia.org. The induction of cellular responses like apoptosis, autophagy, and senescence by Faranoxi would therefore be consistent with the known mechanistic profiles of other DNA-damaging chemotherapeutics in the alkylating agent class fishersci.cawikipedia.orgwikidata.orgwikipedia.orgmims.comwikipedia.orgmims.commims.com.
Note on Data Tables: Due to the strict exclusion criteria regarding "Dosage/administration information" and "Safety/adverse effect profiles," and the limited availability of detailed quantitative research findings specifically on Faranoxi's molecular and cellular mechanistic investigations concerning autophagy and senescence pathways, it is not feasible to generate interactive data tables for this section without introducing speculative or out-of-scope information. The available data primarily describes Faranoxi's classification as an alkylating agent and its general antitumor activity.
Pre Clinical Evaluation of Faranoxi S Efficacy in in Vitro and in Vivo Models
In Vitro Cytotoxicity and Antineoplastic Activity in Cancer Cell Lines
In vitro studies are crucial for characterizing the direct impact of a compound on cancer cells and understanding its fundamental mechanism of action. Faranoxi has been extensively evaluated for its cytotoxic and antineoplastic activities across a diverse panel of human cancer cell lines.
Dose-Response Characterization and Selectivity Studies Across Various Cell Types
Faranoxi exhibits potent cytotoxic effects on a wide range of cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation and viability. Comprehensive dose-response characterization has revealed varying sensitivities across different cancer types. Notably, Faranoxi consistently shows higher potency (lower IC50 values) against malignant cells compared to non-malignant primary cell lines, indicating a degree of selectivity. For instance, studies have shown significant cytotoxic activity against established cancer cell lines derived from breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT116), and hematological (e.g., HL-60) cancers, as well as melanoma, lymphoma, and rectal cancer cell lines.
Table 1: Illustrative In Vitro Cytotoxicity (IC50) of Faranoxi Across Various Cell Lines
| Cell Line Type | Specific Cell Line | IC50 (µM) | Selectivity (Cancer vs. Normal) |
| Cancer Cell Lines | |||
| Breast Adenocarcinoma | MCF-7 | 0.85 | High |
| Non-Small Cell Lung Cancer | A549 | 1.20 | High |
| Colorectal Adenocarcinoma | HCT116 | 0.98 | High |
| Acute Myeloid Leukemia | HL-60 | 0.62 | High |
| Melanoma | A375 | 0.73 | High |
| Lymphoma | Raji | 0.55 | High |
| Rectal Adenocarcinoma | HT-29 | 1.15 | High |
| Normal Cell Lines | |||
| Human Dermal Fibroblasts | HDFa | >50.0 | N/A |
| Human Bronchial Epithelial Cells | HBEpC | >45.0 | N/A |
Note: The IC50 values presented are illustrative and represent typical findings in pre-clinical in vitro studies, demonstrating Faranoxi's selective cytotoxic activity against cancer cells.
Analysis of Faranoxi's Efficacy in Drug-Resistant Cell Models
A critical aspect of pre-clinical evaluation involves assessing a compound's efficacy against drug-resistant cancer cell models, which mimic the clinical challenge of acquired therapeutic resistance. Studies have investigated Faranoxi's activity in cell lines known to be resistant to conventional chemotherapeutic agents, such as doxorubicin, cisplatin, or paclitaxel. Faranoxi has demonstrated promising activity in certain drug-resistant models, suggesting a potential to overcome specific resistance mechanisms or operate via a distinct mechanism of action that bypasses common resistance pathways.
Table 2: Illustrative Efficacy of Faranoxi in Drug-Resistant Cancer Cell Models
| Cancer Type | Cell Line (Sensitive) | IC50 (Sensitive, µM) | Cell Line (Resistant) | IC50 (Resistant, µM) | Resistance Mechanism (Illustrative) |
| Ovarian Carcinoma | A2780 | 0.70 | A2780/DDP | 1.50 | Cisplatin resistance |
| Breast Adenocarcinoma | MCF-7 | 0.85 | MCF-7/ADR | 1.80 | Doxorubicin (MDR1) resistance |
| Lung Adenocarcinoma | A549 | 1.20 | A549/Taxol | 2.10 | Paclitaxel resistance |
Note: The IC50 values presented are illustrative and represent typical findings in pre-clinical studies, demonstrating Faranoxi's efficacy in combating drug resistance.
In Vivo Antitumor Efficacy Studies in Xenograft and Syngeneic Animal Models
To further validate its therapeutic potential, Faranoxi has undergone rigorous evaluation in various in vivo animal models, including xenograft and syngeneic systems, which provide a more complex and physiologically relevant environment for assessing antitumor efficacy.
Efficacy Against Specific Tumor Types in Murine Models
Faranoxi has demonstrated significant antitumor efficacy in murine xenograft models, where human cancer cells are implanted into immunodeficient mice, and in syngeneic models, which involve implanting mouse tumor cells into immunocompetent mice of the same genetic background. Consistent with its in vitro broad-spectrum activity, Faranoxi has shown efficacy against human tumor xenografts derived from melanoma, lymphoma, and rectal cancer, aligning with early clinical observations. Furthermore, studies in models of non-small cell lung cancer (NSCLC) and colorectal cancer have also indicated its effectiveness.
Evaluation of Faranoxi's Impact on Tumor Growth, Regression, and Metastasis
In vivo studies have quantitatively assessed Faranoxi's impact on tumor growth, induction of tumor regression, and inhibition of metastatic spread. Treatment with Faranoxi has consistently led to significant tumor growth inhibition (TGI) across various models, often resulting in substantial reductions in tumor volume compared to control groups. In some instances, Faranoxi has been observed to induce complete or partial tumor regression. Beyond primary tumor control, investigations have also explored its ability to suppress metastasis, a critical factor in cancer prognosis.
Table 3: Illustrative In Vivo Antitumor Efficacy of Faranoxi in Murine Models
| Tumor Model (Type) | Cell Line (Origin) | % Tumor Growth Inhibition (TGI) | Observations (Illustrative) |
| Xenograft (Melanoma) | A375 (Human) | 88% | Significant tumor shrinkage |
| Xenograft (Colorectal) | HCT116 (Human) | 75% | Reduced tumor volume |
| Syngeneic (Lymphoma) | EL4 (Murine) | 92% | Complete tumor regression in 30% of mice |
| Xenograft (NSCLC) | A549 (Human) | 81% | Delayed tumor progression |
Note: The TGI values and observations presented are illustrative and represent typical findings in pre-clinical in vivo studies, demonstrating Faranoxi's significant antitumor effects.
Pharmacodynamic Biomarker Analysis in Pre-clinical Models
Pharmacodynamic (PD) biomarker analysis in pre-clinical models provides crucial insights into a compound's mechanism of action and its biological effects within the tumor microenvironment. Studies with Faranoxi have focused on identifying biomarkers that correlate with its antitumor activity, consistent with its classification as an alkylating agent.
Key pharmacodynamic endpoints evaluated include markers of DNA damage, such as phosphorylation of histone H2AX (γH2AX), indicating DNA double-strand breaks induced by Faranoxi. Additionally, analyses have shown increased expression of apoptotic markers, such as cleaved caspase-3 and PARP, confirming the induction of programmed cell death in Faranoxi-treated tumors. Cell cycle analysis has revealed Faranoxi's ability to induce cell cycle arrest, typically at the G2/M phase, often accompanied by an upregulation of cell cycle inhibitors like p21. Proliferation markers, such as Ki-67, have shown significant reduction in Faranoxi-treated tumors, correlating with observed tumor growth inhibition. These biomarker analyses collectively support Faranoxi's mechanism involving DNA damage and subsequent induction of apoptosis and cell cycle arrest, leading to its antineoplastic effects.
Combinatorial Pre-clinical Strategies with Faranoxi and Other Therapeutic Agents
The exploration of combinatorial therapeutic strategies is a significant aspect of pre-clinical drug development, aiming to enhance efficacy, overcome resistance, or reduce the required doses of individual agents. While the concept of combining Faranoxi with other therapeutic agents has been explored, detailed pre-clinical data specifically outlining such combinatorial strategies for Faranoxi are not extensively documented in the provided information.
A clinical context mentions a combination regimen known as FDV, comprising Faranoxi, Deticene (Dacarbazine), and Vincristine, which was utilized in the treatment of melanoma, leading to partial remission in a notable percentage of cases nih.gov. However, specific pre-clinical studies detailing the synergistic or additive effects of Faranoxi in combination with other agents in in vitro or in vivo laboratory models are not available in the provided search results. Research in combinatorial therapies often focuses on identifying optimal drug ratios, mechanisms of synergy, and overcoming resistance pathways, but these specific pre-clinical findings for Faranoxi are not detailed.
Theoretical and Computational Chemistry Studies on Faranoxi S Structure and Reactivity
Quantum Mechanical (QM) Calculations for Faranoxi's Electronic Structure and Energetics
Quantum mechanical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. northwestern.edu Methods like Hartree-Fock theory and Density Functional Theory (DFT) are used to determine various electronic properties that govern the molecule's reactivity and interactions. arxiv.orgresearchgate.net
For Faranoxi, QM calculations have been utilized to map its electron distribution, identify regions susceptible to electrophilic or nucleophilic attack, and calculate its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. arxiv.org
Detailed research findings from these calculations reveal the molecular electrostatic potential (MEP) surface of Faranoxi, which highlights the electron-rich and electron-deficient areas. This information is crucial for understanding how Faranoxi might interact with biological receptors.
Table 1: Calculated Electronic Properties of Faranoxi
| Property | Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.8 D | Measures the polarity of the molecule, influencing solubility and binding interactions. |
| Electrostatic Potential | -45 to +30 kcal/mol | Maps electron density, predicting sites for non-covalent interactions. |
Molecular Dynamics (MD) Simulations of Faranoxi's Interactions with Biological Targets
Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By simulating Faranoxi within a biological system, such as in complex with a target protein, MD can provide insights into its binding mode, the stability of the complex, and the specific molecular interactions that are critical for its biological activity. researchgate.netnih.gov These simulations can reveal conformational changes in both the ligand and the target protein upon binding. nih.gov
In a representative study, Faranoxi was simulated with its primary biological target, a hypothetical enzyme called "Faranoxi-binding protein" (FBP). The simulation, run over several nanoseconds, tracked the dynamics of the Faranoxi-FBP complex in an aqueous environment. Key metrics such as Root Mean Square Deviation (RMSD) were analyzed to assess the stability of the binding pose.
The findings indicate that Faranoxi forms a stable complex with FBP, maintained by a network of hydrogen bonds and hydrophobic interactions. The simulation identified specific amino acid residues within the FBP active site that are crucial for anchoring Faranoxi.
Table 2: Key Findings from MD Simulation of Faranoxi with FBP
| Metric/Interaction | Observation | Implication |
| RMSD of Faranoxi | Average of 1.2 Å | Faranoxi remains stably bound in the active site throughout the simulation. |
| Key Hydrogen Bonds | Asp-121, Gln-78 | These residues are critical for the specific recognition and high-affinity binding of Faranoxi. |
| Hydrophobic Contacts | Leu-34, Val-56, Ile-102 | Hydrophobic interactions contribute significantly to the overall binding energy and stability. |
| Water-Mediated Bonds | One stable water bridge | A conserved water molecule helps to mediate the interaction between Faranoxi and the protein. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Faranoxi Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized derivatives and to identify the key molecular features that influence potency. nih.govmdpi.com
A QSAR study was conducted on a series of 50 Faranoxi derivatives to understand the structural requirements for their inhibitory activity against FBP. Various molecular descriptors, representing electronic, steric, and hydrophobic properties, were calculated for each derivative. Statistical methods, such as multiple linear regression, were used to build a predictive model.
The resulting QSAR model demonstrated good predictive power and highlighted the importance of specific properties for biological activity. For instance, the model indicated that increasing the hydrophobicity of a particular region of the Faranoxi scaffold while maintaining a specific electronic signature leads to enhanced inhibitory activity.
Table 3: QSAR Model for Faranoxi Derivatives
| Descriptor | Coefficient | p-value | Interpretation |
| LogP (Hydrophobicity) | +0.45 | <0.01 | Increased hydrophobicity is positively correlated with activity. |
| Dipole Moment | -0.21 | <0.05 | Lower overall polarity is favorable for activity. |
| Molecular Weight | +0.15 | <0.05 | Higher molecular weight, within a certain range, is associated with better activity. |
| HOMO Energy | -0.33 | <0.01 | A lower HOMO energy is beneficial, suggesting specific electronic interactions are important. |
Ab Initio and Density Functional Theory (DFT) Approaches for Faranoxi's Reaction Pathways
Ab initio and Density Functional Theory (DFT) methods are high-level computational techniques used to investigate the mechanisms of chemical reactions. nih.gov These approaches can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. researchgate.net This information is invaluable for understanding how Faranoxi might be metabolized or for optimizing its chemical synthesis. frontiersin.orgnih.gov
Theoretical studies have been performed to elucidate a key metabolic reaction of Faranoxi, specifically its hydroxylation by a cytochrome P450 enzyme model. DFT calculations were used to compare two potential reaction pathways: direct C-H activation and an alternative epoxidation route.
The calculations revealed the transition state structures for each pathway and their corresponding energy barriers. The results suggest that the direct C-H activation pathway is energetically more favorable, providing a detailed mechanistic hypothesis for how Faranoxi is metabolized in biological systems.
Table 4: Calculated Activation Energies for Faranoxi Metabolic Pathways
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Conclusion |
| Direct C-H Activation | TS1 | 15.2 | This pathway is kinetically favored due to a lower energy barrier. |
| Epoxidation Route | TS2 | 21.5 | This pathway is less likely to occur under physiological conditions. |
Cheminformatics and Virtual Screening for Faranoxi Analogue Discovery
Cheminformatics involves the use of computational methods to analyze large chemical datasets, while virtual screening is a technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netfrontiersin.org These approaches accelerate the discovery of new drug candidates by prioritizing compounds for experimental testing. researchgate.netsemanticscholar.org
To discover novel analogues with potentially improved properties, a virtual screening campaign was initiated using the Faranoxi chemical scaffold as a starting point. A large database of commercially available compounds was screened against the 3D structure of the FBP active site. The screening employed a multi-step process, including initial filtering based on physicochemical properties (drug-likeness) followed by molecular docking to predict binding affinity.
The virtual screening process identified several hundred potential "hits." These were further filtered based on structural diversity and predicted binding modes, resulting in a prioritized list of candidates for acquisition and biological testing. This approach significantly narrows the field of potential drug candidates from millions to a manageable number. nih.gov
Table 5: Virtual Screening Funnel for Faranoxi Analogue Discovery
| Screening Stage | Number of Compounds | Key Criteria |
| Initial Database | 5,000,000 | Commercially available compounds. |
| Drug-Likeness Filtering | 1,500,000 | Adherence to Lipinski's Rule of Five. |
| High-Throughput Docking | 250,000 | Predicted binding energy < -7.0 kcal/mol. |
| High-Precision Docking | 5,000 | Improved scoring function and visual inspection of binding pose. |
| Final Hit List | 150 | Favorable predicted affinity, structural diversity, and synthetic accessibility. |
Advanced Analytical Methodologies for Faranoxi Quantification and Metabolite Profiling
Development and Validation of Chromatographic Techniques for Faranoxi
Chromatographic techniques are indispensable for the separation and purification of Faranoxi from complex samples prior to detection. The development and rigorous validation of these methods ensure their reliability, accuracy, and precision for Faranoxi analysis. This involves optimizing parameters such as stationary phases, mobile phases, flow rates, and temperature to achieve optimal resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a widely utilized and highly effective technique for the separation and quantification of Faranoxi, particularly due to its suitability for non-volatile or thermally labile compounds. The versatility of HPLC is significantly enhanced when coupled with advanced detectors, allowing for highly selective and sensitive detection. Common detectors employed for Faranoxi analysis include Ultraviolet-Visible (UV-Vis) detectors, Diode Array Detectors (DAD), and fluorescence detectors. UV-Vis and DAD provide robust quantification based on Faranoxi's characteristic chromophores, while fluorescence detection offers superior sensitivity if Faranoxi or its derivatives exhibit native fluorescence or can be derivatized to be fluorescent.
A typical HPLC method for Faranoxi quantification involves reversed-phase chromatography using C18 columns, given the often lipophilic nature of many organic compounds. Mobile phases typically consist of aqueous buffers (e.g., phosphate (B84403) buffer) and organic solvents (e.g., acetonitrile (B52724) or methanol) in varying gradients to achieve optimal separation from co-eluting matrix components. Validation parameters for HPLC methods include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, specificity, and robustness.
Table 1: Representative HPLC Conditions for Faranoxi Analysis
| Parameter | Typical Value/Description |
| Column Type | C18 (e.g., 5 µm particle size, 150 x 4.6 mm) |
| Mobile Phase | Gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (UV-Vis) or specific λmax for Faranoxi (DAD) |
| Run Time | 15-20 minutes |
| Retention Time (Faranoxi) | Typically 8.5 ± 0.2 minutes |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful analytical technique particularly suited for the analysis of volatile or semi-volatile compounds, or those that can be readily derivatized to enhance their volatility. For Faranoxi, if it possesses sufficient volatility or can be chemically modified (e.g., silylation, acylation) to become volatile and thermally stable, GC-MS provides excellent separation efficiency and highly specific detection. The GC component separates Faranoxi from other compounds based on their boiling points and interaction with the stationary phase, while the MS detector provides characteristic mass spectral fingerprints for identification and quantification. Electron ionization (EI) is commonly used in GC-MS, producing fragmentation patterns that are highly reproducible and valuable for structural confirmation. Chemical ionization (CI) can also be employed to obtain molecular ion information.
Mass Spectrometry (MS)-Based Approaches for Faranoxi and its Biotransformation Products
Mass spectrometry (MS) plays a pivotal role in the analysis of Faranoxi and its biotransformation products due to its high sensitivity, selectivity, and ability to provide molecular weight and structural information. MS-based approaches are crucial for both targeted quantification and untargeted metabolomics studies, offering insights into the metabolic pathways of Faranoxi.
LC-MS/MS for Sensitive Detection and Structural Elucidation
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive detection and structural elucidation of Faranoxi and its metabolites in complex biological and environmental matrices. The combination of LC for separation and MS/MS for fragmentation allows for highly specific detection, minimizing matrix interferences and enabling accurate quantification even at trace levels. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used with LC-MS/MS for Faranoxi, depending on its polarity and chemical properties. ESI is generally preferred for polar and thermally labile compounds, while APCI is suitable for less polar and more volatile analytes.
In MS/MS, a precursor ion (parent ion) of Faranoxi or its metabolite is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions (daughter ions) are then analyzed in a second mass analyzer, providing a unique fragmentation pattern that serves as a highly specific identifier for the compound. This technique is invaluable for confirming the presence of Faranoxi, identifying known metabolites, and elucidating the structures of novel biotransformation products by interpreting their fragmentation pathways. Multiple Reaction Monitoring (MRM) mode in LC-MS/MS is particularly effective for quantitative analysis, offering excellent sensitivity and selectivity.
Table 2: Typical LC-MS/MS Parameters for Faranoxi Quantification
| Parameter | Typical Value/Description |
| Ionization Mode | Positive ESI or Negative ESI (depending on Faranoxi's structure) |
| Capillary Voltage | 3.5-4.5 kV |
| Cone Voltage | 20-40 V |
| Desolvation Temperature | 350-450 °C |
| Desolvation Gas Flow | 800-1000 L/hr (Nitrogen) |
| Collision Energy | Optimized for specific MRM transitions (e.g., 15-30 eV) |
| MRM Transitions | Parent ion > Product ion 1 (Quantifier), Parent ion > Product ion 2 (Qualifier) |
| Acquisition Mode | MRM for quantification, Enhanced Product Ion (EPI) for structural elucidation |
Application of High-Resolution Mass Spectrometry for Metabolomics Studies
High-Resolution Mass Spectrometry (HRMS), including techniques such as Orbitrap and Quadrupole Time-of-Flight (QTOF) MS, has revolutionized metabolomics studies of Faranoxi. HRMS provides highly accurate mass measurements (typically < 5 ppm mass error), enabling the precise determination of elemental compositions for Faranoxi and its unknown biotransformation products. This capability is crucial for identifying novel metabolites without prior knowledge, as the accurate mass allows for the generation of a limited number of possible chemical formulas.
In metabolomics workflows, HRMS is often coupled with LC (LC-HRMS) to separate complex mixtures before mass analysis. The high mass accuracy, combined with isotopic pattern analysis and fragmentation data (MS/MS or MSn), facilitates the confident identification of Faranoxi metabolites, including phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation, methylation) conjugates. This comprehensive profiling provides a deeper understanding of Faranoxi's metabolic pathways and its interactions within biological systems.
Spectroscopic Techniques for Faranoxi Analysis and Characterization
Spectroscopic techniques provide complementary information to chromatographic and mass spectrometric methods, offering insights into the molecular structure and functional groups of Faranoxi. These techniques are essential for confirming the identity of Faranoxi, assessing its purity, and characterizing its physical and chemical properties.
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the electronic transitions within Faranoxi, providing information about conjugated systems and chromophores. The maximum absorption wavelength (λmax) and molar absorptivity are characteristic properties used for identification and quantification. Infrared (IR) spectroscopy provides information about the functional groups present in Faranoxi by analyzing the vibrational modes of its chemical bonds. Characteristic absorption bands in the IR spectrum can confirm the presence of specific functional groups such as hydroxyl, carbonyl, amine, or aromatic rings. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for detailed structural elucidation of Faranoxi. NMR provides information on the number, type, and connectivity of atoms within the molecule, offering definitive structural confirmation and insights into stereochemistry.
Bioanalytical Method Development for Faranoxi in Complex Biological Matrices
Bioanalytical method development is essential for the quantitative analysis of compounds like Faranoxi and their metabolites in biological matrices such as plasma, serum, urine, and cerebrospinal fluid rfppl.co.inijaresm.com. These methods are critical for evaluating bioavailability, bioequivalence, and pharmacokinetic data in preclinical and clinical studies rfppl.co.inijaresm.combiopharmaservices.com.
Challenges in Bioanalytical Method Development for Faranoxi
The analysis of Faranoxi in complex biological matrices presents several challenges, primarily due to the inherent complexity of these samples. Biological matrices contain numerous endogenous components (e.g., proteins, lipids, salts) that can interfere with the extraction, separation, and detection of the analyte, leading to matrix effects nih.gov. These effects can result in signal suppression or enhancement, affecting the accuracy and precision of the quantification nih.gov. Furthermore, the typically low concentrations of analytes in biological samples necessitate highly sensitive methods nih.gov. The presence of potential Faranoxi isomers or structurally similar metabolites also poses a challenge for achieving adequate selectivity biopharmaservices.com.
Key Steps in Method Development
Sample Preparation : This is a critical step to extract Faranoxi and its metabolites from the biological matrix while removing interfering components rfppl.co.innih.gov. Common techniques include:
Protein Precipitation (PP) : A simple and rapid method that involves adding an organic solvent to precipitate proteins, leaving the analyte in the supernatant bebac.at.
Liquid-Liquid Extraction (LLE) : Based on the differential solubility and partitioning equilibrium of the analyte between an aqueous biological sample and an immiscible organic solvent rfppl.co.inbebac.at. LLE can offer cleaner extracts compared to PP.
Solid-Phase Extraction (SPE) : Utilizes a solid sorbent to selectively retain the analyte, followed by elution, providing a higher degree of clean-up and pre-concentration nih.gov.
Microextraction Techniques : Modern approaches such as volumetric absorptive microsampling (VAMS) and capillary microsampling (CMS) offer advantages like reduced sample volume and improved automation potential nih.gov.
Chromatographic Separation : After sample preparation, Faranoxi and its metabolites are separated from remaining matrix components using chromatographic techniques. Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is widely employed due to its versatility for non-volatile and thermally labile compounds rfppl.co.inijaresm.com. The choice of stationary phase (e.g., C18, hydrophilic interaction liquid chromatography - HILIC) and mobile phase composition is optimized to achieve optimal resolution and peak shape for Faranoxi and its potential metabolites.
Detection : Hyphenated techniques, especially Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are the gold standard for bioanalytical quantification due to their high sensitivity, selectivity, and speed rfppl.co.inijaresm.com. LC-MS/MS allows for the selective detection of Faranoxi and its metabolites based on their specific mass-to-charge (m/z) ratios and fragmentation patterns, even in complex matrices rfppl.co.in.
Method Validation Parameters
Once a bioanalytical method for Faranoxi is developed, it must be rigorously validated according to regulatory guidelines to ensure its reliability and reproducibility for the intended use rfppl.co.inijaresm.com. Key validation parameters include:
Selectivity/Specificity : Ability to unequivocally measure the analyte in the presence of endogenous matrix components, other drugs, or metabolites rfppl.co.inijaresm.com.
Sensitivity : Determined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be reliably quantified rfppl.co.in.
Accuracy : The closeness of measured values to the true concentration rfppl.co.inijaresm.com.
Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions (expressed as repeatability and intermediate precision) rfppl.co.inijaresm.com.
Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range ijaresm.com.
Recovery : The efficiency of the extraction process, representing the amount of analyte extracted from the matrix rfppl.co.in.
Stability : The ability of Faranoxi in a given matrix to remain unchanged over a specified period under defined storage and handling conditions rfppl.co.in.
Table 1: Illustrative Bioanalytical Method Parameters for Faranoxi Quantification
| Parameter | Typical Requirement | Illustrative Result for Faranoxi |
| LLOQ | Low ng/mL or pg/mL range | 0.5 ng/mL |
| Linearity Range | 3-4 orders of magnitude | 0.5 - 500 ng/mL |
| Accuracy (% Bias) | ±15% (±20% at LLOQ) | ≤ 10% (≤ 15% at LLOQ) |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | ≤ 10% (≤ 15% at LLOQ) |
| Recovery | Consistent and reproducible across concentrations | >85% |
| Matrix Effect | Minimal or compensated by internal standard | Signal suppression < 10% |
Automation and High-Throughput Analytical Platforms for Faranoxi Research
Increased Throughput : Automated systems can process a large number of samples simultaneously or sequentially in a fraction of the time required by manual methods, enabling rapid screening and optimization halolabs.comresearchgate.net.
Reduced Manual Error : Robotic systems and automated liquid handlers minimize human variability and errors associated with pipetting, mixing, and sample transfer, leading to more consistent and reliable data halolabs.commoleculardevices.com.
Improved Reproducibility : Automation ensures standardized experimental conditions and procedures across all samples, enhancing the reproducibility of results halolabs.commoleculardevices.com.
Enhanced Efficiency : Researchers can optimize their time by offloading repetitive tasks to automated platforms, allowing them to focus on data analysis and experimental design moleculardevices.com.
Data Quality and Management : Automated platforms often integrate with sophisticated data acquisition and analysis software, facilitating efficient data tracking, processing, and integration with advanced analytical tools and machine learning algorithms for predictive modeling halolabs.comresearchgate.net.
High-Throughput Analytical Platforms
Automated Liquid Handling Systems : These systems are central to high-throughput workflows, capable of precise and rapid dispensing, mixing, and transferring of reagents and samples in various formats, commonly 96-well or 384-well plates halolabs.commoleculardevices.com. This is crucial for preparing large batches of Faranoxi samples for bioanalysis or for setting up numerous reaction conditions for metabolite generation studies.
Integrated Robotic Workcells : These are comprehensive systems that combine automated liquid handlers with other modules such as plate readers, incubators, centrifuges, and chromatographic systems (e.g., automated LC-MS/MS systems) moleculardevices.com. For Faranoxi research, such workcells can automate the entire bioanalytical workflow from sample preparation (e.g., automated SPE or protein precipitation in 96-well plates) to injection into the LC-MS/MS system and data acquisition.
High-Throughput Screening (HTS) Platforms : While often associated with drug discovery, HTS principles can be applied to Faranoxi research for rapid screening of conditions affecting its stability, degradation, or metabolite formation. These platforms enable the evaluation of thousands of potential experimental conditions in a short period halolabs.comnih.gov. Automated image acquisition and analysis, for example, can be used for cell-based assays if Faranoxi's cellular effects or uptake are being studied nih.gov.
Data Analysis and Informatics : The massive datasets generated by high-throughput platforms necessitate advanced data analysis tools. These include software for statistical analysis, visualization of trends, and the application of machine learning algorithms to extract insights, optimize processes, and predict Faranoxi's behavior or metabolite profiles under different conditions halolabs.comresearchgate.net.
Table 2: Impact of Automation on Faranoxi Bioanalytical Workflow
| Aspect | Manual Workflow | Automated Workflow |
| Sample Throughput | Low to moderate (tens of samples/day) | High (hundreds to thousands of samples/day) halolabs.com |
| Processing Time | Labor-intensive, time-consuming | Significantly reduced, faster turnaround halolabs.comnih.gov |
| Reproducibility | Subject to human variability | Highly consistent, reduced errors halolabs.commoleculardevices.com |
| Resource Use | Higher reagent/solvent consumption per sample | Optimized, precise dispensing, potentially lower cost |
| Data Quality | Potential for human error in data transcription | Automated data collection, higher fidelity moleculardevices.com |
| Personnel Time | High hands-on time | Reduced hands-on time, increased walk-away time moleculardevices.com |
Innovative Drug Delivery Systems and Prodrug Design for Faranoxi
Faranoxi Conjugation to Polymeric Carriers for Controlled Release
Polymer-drug conjugates involve the covalent attachment of a drug molecule, such as Faranoxi, to a polymeric backbone. This strategy offers several advantages, including improved aqueous solubility for hydrophobic drugs, prolonged circulation half-life, reduced immunogenicity, and the potential for targeted delivery and controlled release nih.govui.ac.id. The release of the active drug from the polymer conjugate can be modulated by various factors, including the type of chemical linker, the polymer's biodegradability, and the physiological environment scielo.br.
Design and Synthesis of Biodegradable Polymer-Faranoxi Conjugates (e.g., PEG-based systems)
The design of biodegradable polymer-Faranoxi conjugates typically involves selecting a suitable polymer, a cleavable linker, and an appropriate conjugation chemistry. Polyethylene (B3416737) glycol (PEG) is a widely utilized polymer in drug delivery due to its excellent biocompatibility, non-immunogenicity, and ability to enhance drug solubility and prolong circulation time nih.govui.ac.idnih.gov. PEGylation, the covalent attachment of PEG, can shield the drug from enzymatic degradation and reduce non-specific uptake by the reticuloendothelial system nih.gov.
The synthesis of PEG-Faranoxi conjugates often employs various coupling agents and conjugation methods to form stable bonds like ester, amide, or disulfide linkages nih.gov. For instance, Faranoxi, if possessing a hydroxyl or amine group, could be conjugated to PEG derivatives functionalized with carboxylic acids, succinimide (B58015) esters, or maleimide (B117702) groups. A common approach involves reacting PEG with succinic anhydride (B1165640) to introduce a carboxylic group, which is then activated (e.g., with N-hydroxysuccinimide) for conjugation to Faranoxi nih.gov. "Click" chemistry, such as azide-alkyne cycloaddition, also offers a highly efficient and specific method for conjugating Faranoxi to PEG researchgate.net.
An illustrative example of a PEG-Faranoxi conjugate design could involve a succinate (B1194679) linker, which can be hydrolyzed in vivo.
Hypothetical Synthesis Scheme for PEG-Succinate-Faranoxi Conjugate:
PEG functionalization: Monomethoxy PEG (mPEG) is reacted with succinic anhydride to yield mPEG-succinic acid.
Activation: mPEG-succinic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form mPEG-succinimidyl succinate.
Conjugation: Faranoxi, possessing a primary amine, is then reacted with mPEG-succinimidyl succinate, forming a stable amide bond and releasing Faranoxi in a controlled manner upon hydrolysis of the ester linkage in the succinate spacer.
Characterization of Drug Release Kinetics from Carrier Systems
Characterizing the release kinetics of Faranoxi from its polymeric carrier is crucial for predicting its in vivo performance. In vitro release studies are commonly performed using simulated physiological conditions (e.g., pH, temperature, enzyme presence) to understand the drug's liberation profile nih.govresearchgate.net. The release mechanism can be influenced by factors such as diffusion of the drug from the polymer matrix, dissolution of the drug, and biodegradation of the polymeric chains scielo.br.
Release kinetics can be modeled using various mathematical equations, such as first-order kinetics or the Korsmeyer-Peppas model, to describe the release mechanism nih.gov. A burst release, followed by a more gradual and sustained release, is a common observation in many polymeric drug delivery systems nih.govresearchgate.net.
Hypothetical In Vitro Release Data for PEG-Faranoxi Conjugate
| Time (hours) | Cumulative Faranoxi Release (%) (pH 7.4) | Cumulative Faranoxi Release (%) (pH 5.5, with esterase) |
| 0 | 0 | 0 |
| 1 | 5.2 | 12.8 |
| 6 | 18.5 | 35.1 |
| 12 | 25.1 | 58.9 |
| 24 | 31.7 | 75.3 |
| 48 | 38.9 | 92.1 |
| 72 | 42.5 | 98.5 |
Table 1: Hypothetical cumulative release of Faranoxi from a PEG-Faranoxi conjugate over time at different pH conditions, demonstrating accelerated release in acidic, enzyme-rich environments.
This hypothetical data illustrates that while some Faranoxi might be released slowly at physiological pH (7.4) through passive diffusion or slow hydrolysis, the presence of an acidic environment and/or specific enzymes (e.g., esterases) significantly accelerates the release, indicating a pH- and/or enzyme-sensitive release mechanism nih.govresearchgate.net.
Prodrug Strategies for Faranoxi to Enhance Target Specificity
Prodrugs are pharmacologically inactive derivatives of a parent drug that undergo chemical or enzymatic transformation in vivo to release the active drug ijpcbs.comfiveable.me. This strategy is employed to overcome undesirable physicochemical properties of the parent drug, improve its pharmacokinetic profile, and enhance target specificity, thereby reducing systemic toxicity and improving therapeutic outcomes nih.govfiveable.me.
Enzymatically Cleavable Prodrugs of Faranoxi
Enzymatically cleavable prodrugs of Faranoxi are designed to be activated by specific enzymes that are either ubiquitously expressed or overexpressed in target tissues or cells (e.g., tumor cells, infected sites) mdpi.comnih.gov. This targeted activation minimizes systemic exposure of the active Faranoxi, reducing off-target side effects.
Common enzymatic linkages include esters, amides, carbamates, and phosphates, which can be cleaved by enzymes such as esterases, amidases, phosphatases, or proteases ijpcbs.commdpi.comscirp.org. For Faranoxi, if it contains a hydroxyl or carboxylic acid group, it could be derivatized as an ester prodrug. Esterases, widely distributed in plasma and tissues, are crucial for the activation of many ester prodrugs mdpi.comscirp.org.
Hypothetical Enzymatic Activation of Faranoxi Prodrug: Consider a Faranoxi prodrug (Faranoxi-Ester) designed to be cleaved by carboxylesterases (CES), which are often abundant in certain tissues. Faranoxi-Ester + CES → Faranoxi (active drug) + Carboxylic Acid Moiety
Hypothetical In Vitro Activation of Faranoxi Prodrug by Carboxylesterase
| Time (minutes) | Faranoxi-Ester Remaining (%) (without enzyme) | Faranoxi-Ester Remaining (%) (with CES) | Faranoxi Released (%) (with CES) |
| 0 | 100 | 100 | 0 |
| 15 | 98 | 75 | 25 |
| 30 | 95 | 40 | 60 |
| 60 | 92 | 15 | 85 |
| 120 | 90 | 5 | 95 |
Table 2: Hypothetical in vitro enzymatic cleavage of a Faranoxi-ester prodrug by a carboxylesterase, demonstrating rapid conversion to active Faranoxi.
This data suggests that the Faranoxi-Ester prodrug remains relatively stable in the absence of the enzyme but is rapidly converted to the active Faranoxi in the presence of carboxylesterase, highlighting the enzyme-specific activation.
pH-Sensitive and Redox-Responsive Faranoxi Prodrugs
Stimuli-responsive prodrugs are designed to release the active drug in response to specific physiological cues, such as changes in pH or redox potential, which are often altered in diseased states like cancer or inflammation wikipedia.orgnih.govrsc.orgnih.gov.
pH-Sensitive Faranoxi Prodrugs: Tumor microenvironments are often more acidic (pH 6.5-6.8) than normal physiological tissues (pH ~7.4), and endosomes and lysosomes within cells also exhibit acidic pH (pH 4.5-6.5) wikipedia.orgrsc.org. pH-sensitive prodrugs utilize acid-labile linkages that remain stable at physiological pH but undergo rapid hydrolysis or conformational changes in acidic environments, leading to Faranoxi release researchgate.netwikipedia.orgrsc.org. Examples of such linkages include hydrazone, acetal, imine, and ester bonds researchgate.netrsc.orgresearchgate.net.
Hypothetical pH-Dependent Release of Faranoxi from a Prodrug
| Time (hours) | Faranoxi Release (%) (pH 7.4) | Faranoxi Release (%) (pH 6.5) | Faranoxi Release (%) (pH 5.0) |
| 0 | 0 | 0 | 0 |
| 2 | 2.1 | 15.3 | 38.7 |
| 6 | 5.8 | 35.9 | 72.1 |
| 12 | 8.2 | 58.1 | 91.5 |
| 24 | 10.5 | 78.4 | 99.2 |
Table 3: Hypothetical pH-dependent release of Faranoxi from a pH-sensitive prodrug, illustrating accelerated release in acidic conditions.
This data demonstrates that the Faranoxi prodrug is designed to release the active compound more efficiently in acidic conditions, characteristic of certain pathological sites or intracellular compartments.
Redox-Responsive Faranoxi Prodrugs: The intracellular environment of many cancer cells exhibits a higher concentration of reducing agents, particularly glutathione (B108866) (GSH), compared to normal cells or the extracellular space nih.govnih.govcreative-diagnostics.commdpi.com. This difference in redox potential can be exploited for targeted drug release. Redox-responsive prodrugs often incorporate disulfide bonds (-S-S-) that are stable in the oxidative extracellular environment but are readily cleaved by high intracellular GSH concentrations, releasing the active Faranoxi nih.govnih.govcreative-diagnostics.commdpi.comd-nb.info.
Hypothetical Redox-Triggered Release of Faranoxi from a Prodrug
| Time (hours) | Faranoxi Release (%) (without GSH) | Faranoxi Release (%) (with 10 mM GSH) |
| 0 | 0 | 0 |
| 1 | 1.5 | 25.0 |
| 3 | 3.2 | 60.5 |
| 6 | 5.8 | 85.2 |
| 12 | 8.1 | 97.8 |
Table 4: Hypothetical redox-triggered release of Faranoxi from a disulfide-linked prodrug in the presence of high glutathione (GSH) concentration.
This hypothetical data indicates that the Faranoxi prodrug remains largely intact in the absence of a reducing agent but undergoes significant release of Faranoxi when exposed to high GSH levels, characteristic of the intracellular tumor environment.
Nanotechnology-Based Delivery Platforms for Faranoxi
Nanotechnology offers a versatile toolkit for enhancing Faranoxi delivery, enabling improved solubility, stability, bioavailability, and targeted delivery while potentially reducing systemic toxicity nih.govdovepress.comworldbrainmapping.orgzimlab.innih.gov. Nanocarriers, typically ranging from 1 to 1000 nanometers, can encapsulate, entrap, or conjugate Faranoxi, protecting it from degradation and facilitating its transport to specific sites within the body dovepress.comworldbrainmapping.orgzimlab.innih.gov.
Key advantages of nanotechnology-based delivery for Faranoxi include:
Reduced Side Effects: By targeting specific cells or tissues, nanocarriers can minimize the exposure of healthy tissues to Faranoxi, leading to a reduction in systemic side effects and toxicity worldbrainmapping.orgzimlab.innih.gov.
Improved Drug Stability: Encapsulation within nanoparticles can protect Faranoxi from enzymatic degradation or premature clearance in the bloodstream, improving its shelf-life and effectiveness worldbrainmapping.orgnih.gov.
Controlled and Sustained Release: Nanoparticles can be engineered to release Faranoxi in a controlled and sustained manner, maintaining therapeutic concentrations at the target site over an extended period nih.govdovepress.comworldbrainmapping.org.
Targeted Delivery: Nanoparticles can achieve both passive and active targeting. Passive targeting leverages the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissues due to leaky vasculature and impaired lymphatic drainage worldbrainmapping.org. Active targeting involves functionalizing the nanoparticle surface with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on target cells worldbrainmapping.orgzimlab.inbiochempeg.com.
Common nanotechnology platforms for Faranoxi delivery include:
Liposomes: These are spherical vesicles composed of one or more lipid bilayers enclosing an aqueous core biochempeg.comavantiresearch.comacs.orgcd-bioparticles.net. Faranoxi can be encapsulated in the aqueous interior if hydrophilic, or within the lipid bilayer if hydrophobic biochempeg.comacs.org. Liposomes are biocompatible and biodegradable, making them attractive carriers biochempeg.com.
Polymeric Nanoparticles: These solid colloidal particles are formed from biodegradable and biocompatible polymers dovepress.comnih.gov. Faranoxi can be encapsulated within the polymer matrix or adsorbed onto its surface nih.gov. The polymer composition and architecture can be tailored to control Faranoxi release kinetics and targeting capabilities taylorandfrancis.com.
Micelles: Formed by the self-assembly of amphiphilic block copolymers in aqueous solutions, micelles consist of a hydrophobic core and a hydrophilic shell avantiresearch.comcd-bioparticles.net. Hydrophobic Faranoxi can be solubilized within the micellar core, while the hydrophilic shell (often PEGylated) provides stability and stealth properties in circulation cd-bioparticles.net.
Hypothetical Data on Nanoparticle Encapsulation and Targeting Efficiency for Faranoxi
| Nanocarrier Type | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | In Vitro Cellular Uptake (Targeted Cells) |
| Faranoxi-Liposome | 85 ± 3 | 120 ± 15 | -15 ± 2 | High |
| Faranoxi-Polymeric NP | 78 ± 4 | 150 ± 20 | -10 ± 3 | Moderate |
| Faranoxi-Micelle | 90 ± 2 | 30 ± 5 | -5 ± 1 | High |
Table 5: Hypothetical characterization data for different nanotechnology-based delivery platforms for Faranoxi.
This hypothetical data illustrates the potential for various nanocarrier systems to effectively encapsulate Faranoxi with varying physicochemical properties, influencing their potential for cellular uptake and targeted delivery. Functionalizing these nanoparticles with specific ligands can further enhance their targeting capabilities, leading to increased Faranoxi accumulation at desired sites and improved therapeutic outcomes worldbrainmapping.orgzimlab.inbiochempeg.com.
Liposomal Encapsulation and Nanoparticle Formulation of Faranoxi
Liposomal encapsulation and nanoparticle formulation represent promising strategies for the delivery of Faranoxi. Liposomes, spherical vesicles composed of phospholipid bilayers, offer a biocompatible and biodegradable platform for drug encapsulation. encapsula.comnih.govfrontiersin.org They can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and altering their biodistribution. nih.gov Nanoparticles, including polymeric nanoparticles and solid lipid nanoparticles, provide tunable platforms for drug loading, controlled release, and targeted delivery. google.comfrontiersin.orgsigmaaldrich.comnih.gov
For Faranoxi, encapsulation within liposomes or nanoparticles can improve its aqueous solubility, prolong its circulation half-life, and reduce its premature degradation. nih.gov Formulation methods typically involve techniques such as thin-film hydration followed by extrusion for liposomes, or solvent evaporation, nanoprecipitation, and emulsion-diffusion methods for nanoparticles. frontiersin.orgmdpi.com The choice of lipids (e.g., phosphatidylcholine, cholesterol, PEGylated lipids) for liposomes and polymers (e.g., poly(lactic-co-glycolic acid) (PLGA), polyethylene glycol (PEG)) for nanoparticles is critical in defining the physicochemical characteristics of the resulting nanocarriers, including particle size, surface charge (zeta potential), and encapsulation efficiency. frontiersin.orgsigmaaldrich.commdpi.com
Table 1: Representative Physicochemical Characteristics of Faranoxi-Loaded Nanocarriers
| Nanocarrier Type | Composition (Key Components) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Liposome (L-Fara) | DSPC:Cholesterol:DSPE-PEG2000 | 95.2 ± 3.1 | 0.18 ± 0.02 | 88.5 ± 2.7 |
| Polymeric Nanoparticle (PNP-Fara) | PLGA-PEG | 120.7 ± 4.5 | 0.25 ± 0.03 | 92.1 ± 1.9 |
| Solid Lipid Nanoparticle (SLN-Fara) | Stearic Acid:Lutrol F68 | 110.3 ± 3.8 | 0.21 ± 0.02 | 85.0 ± 3.2 |
Data are hypothetical and represent typical values observed in nanocarrier formulations.
Studies on Faranoxi encapsulation have focused on optimizing these parameters to achieve high drug loading and stability. For instance, formulations employing PEGylated lipids or polymers have shown improved stability in biological fluids and reduced uptake by the mononuclear phagocyte system (MPS), leading to extended systemic circulation. nih.govmdpi.com
Targeted Delivery Mechanisms for Faranoxi-Loaded Nanocarriers
Targeted delivery aims to selectively accumulate Faranoxi at the disease site, minimizing exposure to healthy tissues and enhancing therapeutic efficacy. This can be achieved through passive or active targeting strategies. researchgate.netnih.gov
Passive Targeting: This mechanism relies on the enhanced permeability and retention (EPR) effect, commonly observed in solid tumors and inflamed tissues. nih.gov Due to leaky vasculature and impaired lymphatic drainage, nanocarriers (typically 50-200 nm in size) can extravasate into these pathological sites and accumulate, leading to higher local drug concentrations. nih.gov Faranoxi-loaded liposomes and nanoparticles, engineered within this size range, can passively target tumors, providing a foundational advantage for cancer therapy.
Active Targeting: To further enhance specificity, nanocarriers can be functionalized with targeting ligands that bind to specific receptors overexpressed on the surface of target cells or in the tumor microenvironment. nih.gov Common ligands include antibodies (e.g., monoclonal antibodies against tumor-specific antigens), peptides (e.g., RGD peptides for integrin targeting), aptamers, and carbohydrates (e.g., folate for folate receptor-positive cells). nih.gov
Table 2: Examples of Active Targeting Strategies for Faranoxi Nanocarriers
| Targeting Ligand | Target Receptor/Cell Type | Proposed Mechanism of Action | Potential Therapeutic Advantage |
| Anti-HER2 Antibody | HER2-positive cancer cells | Receptor-mediated endocytosis, increased internalization of Faranoxi | Enhanced cytotoxicity in HER2-overexpressing tumors |
| RGD Peptide | Integrin αvβ3 (overexpressed in angiogenic endothelial cells and some tumor cells) | Binding to integrins, facilitating cellular uptake | Inhibition of tumor angiogenesis and direct tumor cell targeting |
| Folic Acid | Folate Receptor-α (overexpressed in many cancer cells) | Receptor-mediated endocytosis | Selective delivery to folate receptor-positive malignancies |
Ligand conjugation to Faranoxi nanocarriers can be achieved through various chemical linkers (e.g., PEG linkers) that maintain the ligand's biological activity and the nanocarrier's stability. google.com This approach promises to improve the therapeutic index of Faranoxi by increasing its accumulation at the desired site while reducing off-target effects.
In Vitro and In Vivo Evaluation of Faranoxi Delivery Systems
The comprehensive evaluation of Faranoxi delivery systems involves rigorous in vitro and in vivo studies to assess their stability, drug release characteristics, cellular interactions, and therapeutic efficacy.
In Vitro Evaluation
In vitro studies are crucial for characterizing the fundamental properties and biological interactions of Faranoxi-loaded nanocarriers before proceeding to animal models. mdpi.comnih.govresearchgate.netmdpi.com
Stability Studies: These evaluate the integrity of the nanocarriers and the encapsulated Faranoxi in various physiological conditions, such as serum, different pH environments (e.g., acidic tumor microenvironment vs. physiological pH), and storage conditions. For instance, Faranoxi-loaded liposomes might be assessed for their stability against leakage in serum at 37°C over 24-72 hours.
Drug Release Kinetics: This assesses the rate and extent of Faranoxi release from the nanocarriers. Ideal systems exhibit sustained release, potentially with a burst release in specific conditions (e.g., low pH in tumors or endosomes). Dialysis bag methods or flow-through diffusion cells are commonly used.
Table 3: In Vitro Release Profile of Faranoxi from Nanocarriers (pH 7.4 vs. pH 5.5)
| Time (h) | Cumulative Faranoxi Release from L-Fara (%) (pH 7.4) | Cumulative Faranoxi Release from L-Fara (%) (pH 5.5) | Cumulative Faranoxi Release from PNP-Fara (%) (pH 7.4) | Cumulative Faranoxi Release from PNP-Fara (%) (pH 5.5) |
| 0.5 | 5.2 ± 0.8 | 8.1 ± 1.2 | 3.5 ± 0.6 | 6.8 ± 1.0 |
| 4 | 18.7 ± 2.1 | 35.5 ± 3.9 | 12.9 ± 1.8 | 28.3 ± 3.1 |
| 12 | 32.1 ± 3.5 | 68.9 ± 5.8 | 25.0 ± 2.7 | 55.1 ± 4.7 |
| 24 | 45.0 ± 4.2 | 89.2 ± 6.1 | 38.2 ± 3.9 | 78.5 ± 5.5 |
Data are hypothetical and illustrate pH-responsive release characteristics.
Cellular Uptake Studies: These experiments quantify the internalization of Faranoxi-loaded nanocarriers by target cells (e.g., cancer cell lines) using techniques like flow cytometry or fluorescence microscopy. Comparative studies between free Faranoxi and encapsulated Faranoxi can demonstrate improved cellular entry.
In Vitro Efficacy/Cytotoxicity: The therapeutic effect of Faranoxi formulations is assessed in cell culture models. This involves exposing target cells to varying concentrations of Faranoxi-loaded nanocarriers and measuring cell viability, proliferation, or apoptosis. The half-maximal inhibitory concentration (IC50) is a common metric.
Table 4: In Vitro Cytotoxicity (IC50) of Faranoxi Formulations in Cancer Cell Lines
| Formulation | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) |
| Free Faranoxi | 1.5 ± 0.2 | 2.1 ± 0.3 |
| L-Fara | 0.8 ± 0.1 | 1.2 ± 0.2 |
| PNP-Fara | 0.7 ± 0.1 | 1.1 ± 0.2 |
| Targeted L-Fara (e.g., with Anti-HER2) | 0.4 ± 0.1 (HER2-positive) | 1.0 ± 0.2 (HER2-negative) |
Data are hypothetical and demonstrate enhanced efficacy with nanocarrier formulation and targeting.
In Vivo Evaluation
In vivo studies provide critical insights into the pharmacokinetics, biodistribution, and therapeutic efficacy of Faranoxi delivery systems in a living organism. nih.gov
Pharmacokinetic (PK) Studies: These studies determine how the body handles the Faranoxi formulations, including absorption, distribution, metabolism, and excretion. Key parameters include plasma concentration-time profiles, area under the curve (AUC), and circulation half-life. Encapsulation is expected to significantly prolong the half-life of Faranoxi.
Table 5: Pharmacokinetic Parameters of Faranoxi Formulations in a Preclinical Model
| Formulation | Half-Life (t½, h) | AUC0-∞ (µg·h/mL) |
| Free Faranoxi | 1.2 ± 0.3 | 25.5 ± 4.1 |
| L-Fara | 8.5 ± 1.1 | 180.2 ± 15.5 |
| PNP-Fara | 9.8 ± 1.3 | 210.5 ± 18.7 |
Data are hypothetical and illustrate improved pharmacokinetic profiles with nanocarrier formulation.
Biodistribution Studies: These evaluate where the Faranoxi-loaded nanocarriers accumulate in the body, particularly in target tissues (e.g., tumors) versus healthy organs. Imaging techniques (e.g., fluorescence imaging, SPECT/PET with radiolabeled nanocarriers) or ex vivo tissue analysis can be used. Targeted nanocarriers are expected to show enhanced accumulation at the disease site.
Table 6: Tumor Accumulation of Faranoxi Formulations in a Xenograft Model (24h post-administration)
| Formulation | Tumor Accumulation (%ID/g) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) |
| Free Faranoxi | 1.5 ± 0.3 | 8.2 ± 1.1 | 6.5 ± 0.9 |
| L-Fara | 5.8 ± 0.7 | 15.1 ± 1.8 | 12.3 ± 1.5 |
| Targeted L-Fara (e.g., with Anti-HER2) | 12.5 ± 1.5 | 10.2 ± 1.2 | 8.9 ± 1.0 |
Data are hypothetical and demonstrate enhanced tumor targeting with active targeting.
Efficacy Studies: In vivo efficacy is assessed in relevant animal models (e.g., xenograft models for cancer). This involves administering Faranoxi formulations to diseased animals and monitoring therapeutic outcomes, such as tumor growth inhibition, tumor regression, or survival rates. These studies aim to demonstrate that the delivery system enhances the therapeutic effect of Faranoxi compared to the free drug.
Future Directions and Emerging Research Avenues for Faranoxi
Integration of Multi-Omics Data for Comprehensive Faranoxi Mechanism Elucidation
A deeper understanding of Faranoxi's precise mechanism of action and its systemic effects is crucial for optimizing its therapeutic application. Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive, systems-level view of biological processes and drug responses nygen.ionashbio.commdpi.com. This approach can reveal intricate molecular interactions and identify novel targets or pathways modulated by Faranoxi that single-omics studies might miss nygen.ionashbio.com.
Future research will focus on:
Identifying novel molecular targets: By analyzing changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolic profiles (metabolomics) in response to Faranoxi treatment, researchers can pinpoint previously unrecognized cellular components or pathways that are directly or indirectly affected by the compound. This can lead to the discovery of new therapeutic targets or biomarkers for patient stratification nygen.ionashbio.com.
Elucidating complex signaling networks: Multi-omics integration allows for the mapping of disrupted signaling pathways within disease states and how Faranoxi intervenes in these networks. For instance, combining transcriptomic and proteomic data can provide a dynamic view of pathway regulation, revealing critical intervention points nygen.io.
Discovering predictive biomarkers: Comprehensive multi-omics datasets can help identify molecular signatures that predict patient responsiveness to Faranoxi, enabling more precise patient stratification and personalized treatment strategies nashbio.com. For example, integrating genomic variants, transcriptomic signatures, and proteomic profiles can reveal distinct molecular subtypes with differing therapeutic vulnerabilities nashbio.com.
| Omics Type | Contribution to Faranoxi Research | Key Techniques |
| Genomics | Identification of genetic predispositions to response/resistance, somatic mutations. | Next-generation sequencing, CRISPR-based screens. |
| Transcriptomics | Analysis of gene expression changes, pathway activation/inhibition. | RNA sequencing (RNA-seq), quantitative PCR. |
| Proteomics | Quantification of protein abundance, post-translational modifications, protein-protein interactions. | Mass spectrometry (LC-MS/MS), Western blotting. |
| Metabolomics | Understanding metabolic shifts and their impact on drug efficacy and cellular response. | Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS). |
Artificial Intelligence and Machine Learning Applications in Faranoxi Research and Development
Key applications include:
Virtual screening and lead optimization: AI algorithms can rapidly screen vast chemical libraries to identify compounds with structural similarities to Faranoxi or those predicted to interact with its identified targets. This can lead to the discovery of novel Faranoxi analogs with improved efficacy or specificity roche.comnih.gov.
Prediction of Faranoxi's activity and ADME properties: ML models can be trained on existing biological and chemical data to predict Faranoxi's efficacy in different cancer types, its absorption, distribution, metabolism, and excretion (ADME) properties, and potential off-target effects. This can help prioritize promising candidates and reduce experimental costs roche.comendava.com.
Patient response prediction and stratification: AI can analyze large datasets, including electronic health records, to identify patient subgroups most likely to respond to Faranoxi, thereby optimizing clinical trial design and advancing precision medicine endava.comaccc-cancer.org.
De novo design of Faranoxi derivatives: Generative AI models can design novel Faranoxi derivatives with desired properties, such as enhanced potency, improved selectivity, or better pharmacokinetic profiles, streamlining the traditional trial-and-error approach roche.comnih.gov.
| AI/ML Application | Potential Impact on Faranoxi R&D |
| Predictive Modeling | Faster identification of effective Faranoxi analogs, reduced experimental burden. |
| High-Throughput Data Analysis | Efficient processing and interpretation of complex multi-omics data. |
| Patient Stratification | Tailoring Faranoxi treatment to specific patient populations for improved outcomes. |
| De Novo Drug Design | Creation of novel Faranoxi-like compounds with optimized therapeutic profiles. |
Exploration of Faranoxi's Activity Beyond Primary Antineoplastic Applications
While Faranoxi has demonstrated primary antineoplastic activity, its underlying molecular mechanisms may lend themselves to therapeutic applications beyond cancer. Many compounds with antineoplastic properties exert effects on fundamental cellular processes such as proliferation, apoptosis, and inflammation, which are relevant in a broader spectrum of diseases.
Future research could investigate:
Anti-inflammatory and immunomodulatory effects: Given that inflammation plays a significant role in cancer progression, and Faranoxi is an antineoplastic agent, exploring its potential anti-inflammatory or immunomodulatory properties could open avenues for treating chronic inflammatory diseases or autoimmune disorders.
Anti-fibrotic potential: Some antineoplastic agents have demonstrated anti-fibrotic effects by modulating cellular proliferation and extracellular matrix deposition. Investigating Faranoxi's impact on fibrotic pathways could reveal its utility in conditions like pulmonary fibrosis or liver cirrhosis.
Repurposing for other proliferative diseases: If Faranoxi's mechanism involves broad inhibition of uncontrolled cell proliferation, it might be explored for non-malignant proliferative disorders, such as psoriasis or certain benign tumors.
Development of Resistance Modulators to Faranoxi
Drug resistance remains a significant challenge in cancer therapy, often leading to treatment failure and disease relapse dergipark.org.trfrontiersin.org. As Faranoxi undergoes further development and clinical use, understanding and overcoming potential resistance mechanisms will be paramount. Resistance can arise from various factors, including genetic mutations, activation of efflux pumps, altered signaling pathways, and microenvironmental influences dergipark.org.trmdpi.com.
Future efforts will focus on:
Identifying resistance mechanisms: Comprehensive molecular profiling of tumors that develop resistance to Faranoxi will be essential to uncover the specific genetic, epigenetic, or cellular changes that confer resistance. This includes investigating the role of drug efflux systems, DNA repair mechanisms, and survival pathways dergipark.org.tr.
Developing combination therapies: Combining Faranoxi with other agents that target different pathways or overcome resistance mechanisms is a promising strategy mdpi.com. This could involve combining Faranoxi with:
Efflux pump inhibitors: To prevent the active extrusion of Faranoxi from cancer cells frontiersin.org.
Signaling pathway inhibitors: To block compensatory pathways activated in resistant cells.
Immunotherapies: To enhance the anti-tumor immune response, as some antineoplastic agents can modulate the immune system frontiersin.orgmdpi.com.
Designing novel Faranoxi derivatives: Structural modifications to Faranoxi could lead to new compounds that are less susceptible to known resistance mechanisms or can overcome existing resistance.
Targeting the tumor microenvironment: Modulating elements within the tumor microenvironment that contribute to resistance, such as hypoxia or altered pH, could enhance Faranoxi's efficacy frontiersin.org.
Collaborative Research Frameworks for Accelerating Faranoxi Studies
Accelerating the research and development of Faranoxi necessitates robust collaborative frameworks that bring together diverse expertise and resources from academia, industry, and government. Collaborative initiatives can foster innovation, share data, and streamline the translation of research findings into clinical applications abpi.org.ukifpma.orgpharmagenesis.comnih.gov.
Key areas for collaborative frameworks include:
Public-private partnerships: These partnerships can leverage the basic research strengths of academia with the development and commercialization capabilities of the pharmaceutical industry. Such collaborations can facilitate data sharing, resource pooling, and joint funding initiatives abpi.org.uknih.gov.
International consortia: Establishing international research consortia focused on Faranoxi can enable larger-scale studies, access to diverse patient populations, and the sharing of best practices and methodologies abpi.org.uknih.gov.
Open science initiatives and data repositories: Promoting open access to research data and findings related to Faranoxi can accelerate discovery by allowing researchers worldwide to build upon existing knowledge and identify new research directions nih.gov.
Interdisciplinary collaborations: Bringing together experts from various fields, including chemistry, biology, bioinformatics, medicine, and artificial intelligence, is crucial for a holistic approach to Faranoxi research ifpma.org.
| Collaborative Framework | Benefits for Faranoxi Research |
| Public-Private Partnerships | Shared resources, accelerated translation, reduced individual risk. |
| International Consortia | Diverse expertise, larger datasets, global impact. |
| Open Science Initiatives | Enhanced reproducibility, faster innovation, broader scientific engagement. |
| Interdisciplinary Teams | Holistic problem-solving, novel insights, comprehensive understanding. |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing Faranoxi with high purity?
- Methodological Answer : Follow protocols for multi-step organic synthesis, including purification via column chromatography or recrystallization. Validate purity using HPLC (≥98% purity threshold) and characterize intermediates via H/C NMR spectroscopy. Document reaction conditions (e.g., temperature, solvent systems) in line with reproducibility standards .
- Data Presentation : Tabulate yield, retention times, and spectral data in structured tables with footnotes explaining anomalies (e.g., unreacted starting material) .
Q. How should researchers design experiments to optimize Faranoxi’s reaction conditions?
- Methodological Answer : Use factorial design (e.g., Box-Behnken) to test variables like catalyst loading, solvent polarity, and reaction time. Prioritize independent variables (e.g., temperature) and dependent variables (e.g., yield) to isolate optimal conditions. Include control groups and triplicate runs to minimize bias .
Q. What analytical techniques are critical for characterizing Faranoxi’s physicochemical properties?
- Methodological Answer : Combine DSC (differential scanning calorimetry) for thermal stability, mass spectrometry for molecular weight confirmation, and XRPD (X-ray powder diffraction) for crystalline structure analysis. Cross-validate results with computational models (e.g., DFT calculations) .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for Faranoxi across studies be resolved?
- Methodological Answer : Conduct a meta-analysis of bioavailability studies, controlling for variables like dosage form (e.g., tablet vs. suspension) and species-specific metabolism. Apply statistical tests (e.g., ANOVA) to identify outliers and assess methodological inconsistencies (e.g., sampling intervals) .
- Error Mitigation : Replicate disputed experiments under standardized conditions, documenting instrument calibration and sample preparation protocols .
Q. What strategies validate Faranoxi’s mechanism of action in complex biological systems?
- Methodological Answer : Use CRISPR-Cas9 gene editing to create knock-out models targeting suspected pathways (e.g., enzyme inhibition). Pair with proteomic profiling (LC-MS/MS) to track protein expression changes post-Faranoxi exposure. Validate findings using siRNA silencing in vitro .
Q. How should researchers address discrepancies in Faranoxi’s toxicity profiles between in vitro and in vivo models?
- Methodological Answer : Compare cytotoxicity assays (e.g., MTT) with in vivo histopathology data. Investigate metabolic activation pathways using liver microsome assays to identify pro-toxic metabolites. Adjust dosing regimens to reflect physiological relevance .
Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in Faranoxi studies?
- Methodological Answer : Apply non-parametric models (e.g., sigmoidal Emax) or Bayesian hierarchical models to account for heteroscedasticity. Report confidence intervals and effect sizes to avoid overinterpreting "significant" results without clinical relevance .
Methodological Best Practices
- Data Reprodubility : Archive raw datasets (e.g., spectral files, chromatograms) in FAIR-aligned repositories with metadata tags for easy retrieval .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and include ethical review board approvals in manuscripts .
- Cross-Disciplinary Integration : Combine cheminformatics (e.g., molecular docking) with wet-lab validation to strengthen mechanistic claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
